Product packaging for 5-Amino-2-chloro-4-nitrophenol(Cat. No.:)

5-Amino-2-chloro-4-nitrophenol

Cat. No.: B12329305
M. Wt: 188.57 g/mol
InChI Key: YXHYAXFXJJVTIT-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-nitrophenol is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O3 B12329305 5-Amino-2-chloro-4-nitrophenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-chloro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHYAXFXJJVTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Positional Isomerism Within the Chloronitroaminophenol Class

Positional isomerism is a fundamental concept in organic chemistry where compounds share the same molecular formula and the same carbon skeleton but differ in the position of their functional groups on that skeleton. vedantu.comscience-revision.co.uk The chloronitroaminophenol class serves as a clear illustration of this principle. All isomers possess one hydroxyl (-OH), one amino (-NH2), one chloro (-Cl), and one nitro (-NO2) group attached to a benzene (B151609) ring. However, the specific arrangement of these substituents gives rise to distinct molecules with unique chemical and physical properties, as well as separate identifiers like CAS numbers.

For instance, changing the substitution pattern around the phenol (B47542) ring results in several known isomers, including:

2-Amino-6-chloro-4-nitrophenol (B3029376) (CAS No. 6358-09-4): This compound is used in hair dye formulations. scbt.comchemicalbook.comincibeauty.com

2-Amino-4-chloro-5-nitrophenol (CAS No. 6358-02-7): Also utilized as a dye intermediate. chemicalbook.com

5-Amino-4-chloro-2-nitrophenol: Another structural variant with applications as an intermediate in dye and pigment synthesis. smolecule.com

4-Chloro-5-nitro-2-aminophenol (CAS No. 6358-07-2): Employed as a dye intermediate. indiamart.com

The different electronic effects and steric hindrances caused by the varied placement of the electron-withdrawing nitro and chloro groups and the electron-donating amino and hydroxyl groups significantly influence the reactivity, solubility, and color of each isomer.

Interactive Table: Comparison of Chloronitroaminophenol Isomers This table highlights the differences between several positional isomers in this class.

Compound NameCAS NumberKey Application Area
2-Amino-6-chloro-4-nitrophenol6358-09-4Hair Dye Formulations scbt.comindustrialchemicals.gov.au
2-Amino-4-chloro-5-nitrophenol6358-02-7Dye Intermediate chemicalbook.com
4-Chloro-5-nitro-2-aminophenol6358-07-2Dye Intermediate indiamart.com
5-Amino-4-chloro-2-nitrophenol2055119-04-3Chemical Synthesis nih.gov

Interdisciplinary Research Landscape for Aromatic Amines and Nitro Compounds

Established and Proposed Synthesis Pathways

The strategic placement of the amino, chloro, and nitro groups on the phenol (B47542) ring requires careful planning to control the regioselectivity of the reactions.

A logical approach to synthesizing this compound is the nitration of an aminophenol precursor. A potential starting material for this pathway is 5-amino-2-chlorophenol. However, direct nitration of this precursor is challenging. The amino and hydroxyl groups are both strongly activating and ortho-, para-directing, which would likely lead to a mixture of products and potential oxidation of the aromatic ring.

To achieve the desired regioselectivity, a common strategy involves the protection of the highly activating amino group. This is exemplified in the synthesis of the related isomer, 2-amino-4-chloro-5-nitrophenol, which starts from 2-amino-4-chlorophenol (B47367). patsnap.comgoogle.com This process involves the following steps:

Acylation: The amino group of the starting material is protected, for instance, by reacting it with acetic anhydride (B1165640) to form an acetamido group (e.g., 2-acetamido-4-chlorophenol). patsnap.comgoogle.com This protection moderates the activating effect of the amine and prevents side reactions.

Nitration: The protected intermediate is then nitrated. The acetylamino group and the hydroxyl group will direct the incoming electrophile (the nitronium ion, NO₂⁺). For the synthesis of this compound, the nitration would need to occur at the C4 position, which is para to the hydroxyl group and ortho to the chloro group.

Deprotection: The final step involves the hydrolysis of the protecting group, typically under acidic or basic conditions, to reveal the amino group and yield the final product.

A similar multi-step pathway involving the formation of a benzoxazole (B165842) intermediate from 2-amino-4-chlorophenol has also been patented to ensure high regioselectivity during nitration before subsequent hydrolysis to yield the final aminonitrochlorophenol product. patsnap.comgoogle.com

Table 1: Proposed Nitration Pathway via Protected Aminochlorophenol

Step Precursor/Intermediate Reagents Product Purpose
1. Protection 5-Amino-2-chlorophenol Acetic Anhydride 5-Acetamido-2-chlorophenol Protect amino group, control regioselectivity
2. Nitration 5-Acetamido-2-chlorophenol HNO₃ / H₂SO₄ 5-Acetamido-2-chloro-4-nitrophenol Introduce nitro group at C4 position
3. Deprotection 5-Acetamido-2-chloro-4-nitrophenol Acid or Base (e.g., HCl) This compound Restore the amino group

An alternative and highly plausible route, particularly for industrial-scale production, involves the selective reduction of a dinitro precursor. This pathway would begin with 2-chloro-4,6-dinitrophenol (B1583033). The key to this synthesis is the chemoselective reduction of one nitro group while leaving the other intact.

Research into the selective reduction of 2,4-dinitrophenols demonstrates that the nitro group at the 2-position (ortho to the hydroxyl group) can be preferentially reduced. google.com A patented method describes the production of 6-chloro-4-nitro-2-aminophenol from 6-chloro-2,4-dinitrophenol. google.com This is achieved by using sodium disulfide as the reducing agent in a dilute aqueous solution of an alkaline earth metal hydroxide, such as calcium hydroxide. The reaction is typically run at a low temperature (e.g., 20-25°C) for several hours before being heated to complete the reduction. google.com This method is noted for producing the 2-amino-4-nitrophenol (B125904) isomer in good yield and high purity. google.com

Adapting this to the target molecule, the selective reduction of 2-chloro-4,6-dinitrophenol would be expected to reduce the nitro group at C6 (which is ortho to the hydroxyl group), yielding this compound. Other reagents known for the selective reduction of dinitroarenes include hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst or catalytic hydrogenation using noble metal catalysts with iron salts, which can enhance regioselectivity. google.comoup.com

Table 2: Selective Reduction of a Dinitro Precursor

Precursor Reducing Agent/System Conditions Product Yield Reference
6-chloro-2,4-dinitro phenol Sodium disulfide / Ca(OH)₂ aq. solution, 20-25°C then ~80°C 6-chloro-4-nitro-2-amino phenol Good google.com
2,4-dinitrophenol Ammonium (B1175870) chloride / aq. NH₃ aq. solution, 85°C 2-amino-4-nitrophenol 64-67% orgsyn.org
2,4-dinitrofluorobenzene H₂ / Pd-C / Powdered Iron Acetic Acid 2-fluoro-5-nitroaniline High google.com

This strategy involves introducing the chlorine atom at a different stage of the synthesis. One could envision starting with an aminonitrophenol and then performing a chlorination reaction. For instance, starting with 4-amino-2-nitrophenol, one could attempt a direct chlorination. However, controlling the position of chlorination can be difficult due to the presence of multiple activating and directing groups.

A more controlled method involves the Sandmeyer reaction. This could start from 2-amino-5-nitrophenol, which is diazotized using sodium nitrite (B80452) and hydrochloric acid. The resulting diazonium salt is then treated with a copper(I) chloride catalyst to introduce the chlorine atom at the 2-position, yielding 2-chloro-5-nitrophenol (B15424). prepchem.com While this produces an isomer of the desired precursor, the principle demonstrates a reliable method for introducing a halogen at a specific position.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes.

For the nitration step, various catalytic systems have been developed to avoid the harsh conditions of using concentrated mixed acids. These include:

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) has been shown to be an effective phase-transfer catalyst for the nitration of phenols using dilute nitric acid, allowing the reaction to proceed under mild conditions. acs.orgacs.org

Solid Acid Catalysts: Clay-based catalysts, such as Yb-Mo-Montmorillonite KSF impregnated with metal salts (e.g., CuCl₂), have demonstrated high stability and catalytic activity for the nitration of substituted phenols. arkat-usa.org These catalysts are heterogeneous and can be easily recovered and reused. arkat-usa.org

Heteropolyacids: These have been used as efficient and reusable catalysts for the highly regiospecific ortho-mononitration of phenols in combination with metal nitrates. ajol.info

For the reduction step, catalytic hydrogenation is a common and clean method.

Noble Metal Catalysts: Catalysts such as Palladium on carbon (Pd/C) or Raney nickel are frequently used. The selectivity of the reduction of dinitro compounds can be significantly enhanced by using a co-catalyst. For example, the use of powdered iron or iron salts alongside a noble metal catalyst has been shown to preferentially reduce the nitro group ortho to an electronegative substituent. google.com

Hydrazine Hydrate: This reagent is often used with a catalyst like Raney nickel or ferric chloride and activated carbon for the reduction of nitro groups. oup.comgoogle.com

Mechanistic Studies of Reaction Pathways

The synthesis of this compound via nitration is fundamentally governed by the mechanism of electrophilic aromatic substitution (EAS). The regiochemical outcome depends on the directing effects of the substituents already present on the aromatic ring.

The key electrophile in nitration is the nitronium ion (NO₂⁺), typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. The phenol ring is the nucleophile that attacks the nitronium ion.

In a potential precursor like 5-amino-2-chlorophenol :

-OH (Hydroxyl group): A very strong activating group and is ortho-, para-directing.

-NH₂ (Amino group): Also a very strong activating group and is ortho-, para-directing. Under strongly acidic conditions, it is protonated to -NH₃⁺, which becomes a strong deactivating, meta-directing group.

-Cl (Chloro group): A deactivating group (due to its inductive effect) but is ortho-, para-directing (due to resonance).

In a direct nitration scenario without protection of the amino group, the reaction would be complex. If the reaction is run in less acidic media, the powerful ortho-, para-directing effects of both -OH and -NH₂ would lead to substitution at multiple positions. In strong acid, the -NH₃⁺ group would direct meta to itself (to C2 and C6), while the -OH and -Cl groups direct ortho- and para-.

This conflict highlights the importance of the protection strategy . By converting the amino group to an acetamido group (-NHCOCH₃), its activating ability is reduced, but it remains a strong ortho-, para-director. In the intermediate 5-acetamido-2-chlorophenol , the directing effects are more harmonious for achieving the desired product. The powerful para-directing effect of the hydroxyl group and the ortho-directing effect of the acetamido group would synergistically direct the incoming nitronium ion to the C4 position, which is sterically accessible and electronically favored, leading to the formation of 5-acetamido-2-chloro-4-nitrophenol.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions for the synthesis of highly functionalized aromatic compounds. Unlike nucleophilic substitution on aliphatic systems, SNAr on an unactivated aromatic ring is difficult. However, the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a good leaving group, like a halogen, significantly facilitates this reaction. libretexts.orgmasterorganicchemistry.com

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this complex is delocalized onto the electron-withdrawing groups, stabilizing the intermediate. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step by the departure of the leaving group (e.g., a chloride ion).

In the context of synthesizing precursors for this compound, SNAr is a plausible strategy. For instance, a precursor like 1,2-dichloro-4-nitrobenzene could undergo regioselective nucleophilic substitution. The nitro group strongly activates the para-position (C-1) for nucleophilic attack. A reaction with ammonia (B1221849) or an amine could introduce the amino group at C-1, followed by subsequent functional group transformations. The regioselectivity is dictated by the superior ability of the para-positioned nitro group to stabilize the negative charge of the Meisenheimer complex through resonance, compared to the ortho-positioned chloro group. masterorganicchemistry.commdpi.com

While direct synthesis of this compound via a single SNAr step is not commonly documented, the principles of SNAr are essential for building the required substitution pattern on the aromatic ring. The following table summarizes typical conditions for SNAr reactions on related activated chloro-aromatic compounds.

ElectrophileNucleophileSolvent/ConditionsProductKey FindingsReference
1-chloro-2,4-dinitrobenzeneDimethylamineEthanol, Room Temp.N,N-dimethyl-2,4-dinitroanilineDemonstrates high activation by two nitro groups. libretexts.org
2,4,5-trichloropyrimidinePyrrolidineHPMC/Water, KOH, rt, 20 min4,5-dichloro-2-(pyrrolidin-1-yl)pyrimidineShows feasibility of SNAr in aqueous, mild conditions. d-nb.info
2,4-dichloroquinazolineAnilines, BenzylaminesVarious (e.g., EtOH, DMF)2-chloro-4-aminoquinazoline derivativesReaction is highly regioselective at the more activated C4 position. mdpi.com
2-fluoro-1-nitrobenzeneBenzylamineHPMC/Water, KOH, rtN-benzyl-2-nitroanilineHighlights the use of environmentally benign solvent systems. d-nb.info

Reduction-Oxidation Processes Governing Functional Group Transformations

Redox reactions are fundamental for manipulating the functional groups on the aromatic ring, particularly for introducing the amino group via reduction of a nitro group and for the initial nitration step itself, which involves oxidative conditions.

The conversion of a nitro group to an amino group is a key step in the synthesis of this compound, assuming a dinitro or nitrophenol precursor. This transformation is typically achieved through chemoselective reduction, where the nitro group is reduced without affecting other functional groups like the chloro or hydroxyl substituents. nih.gov

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. It is often a clean and efficient method.

Chemical Reduction: A variety of chemical reagents can effect this reduction. A widely used method involves the use of metals in acidic media, such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl). Another common reagent is hydrazine hydrate (N₂H₄·H₂O), often in the presence of a catalyst like Raney nickel or ferric chloride. researchgate.netgoogle.comgoogle.com

A plausible synthetic route could involve the selective reduction of a precursor like 2-chloro-4,5-dinitrophenol. The relative positions of the nitro groups and the reaction conditions would influence which group is reduced preferentially. Alternatively, a more common route involves the reduction of a readily available chloronitrophenol. For example, the reduction of 2-chloro-4-nitrophenol (B164951) to 2-chloro-4-aminophenol is a well-established transformation. google.comgoogle.com The enzymatic reduction of nitrophenols to hydroxylaminophenols, which then rearrange to aminophenols, has also been studied in biological systems. nih.gov

The following table summarizes various conditions used for the reduction of aromatic nitro compounds.

SubstrateReagent/CatalystConditionsProductYieldReference
2-chloro-4-nitrophenolHydrazine hydrate / Activated Carbon & FeCl₃·6H₂OAqueous NaOH, 95-100 °C2-chloro-4-aminophenol93.8% google.comgoogle.com
p-nitrophenolHydrazine hydrate / Ni on KaolinMethanol, 80 °Cp-aminophenol100% conversion researchgate.net
2-chloro-5-nitrophenolNADPH / 3-Nitrophenol (B1666305) nitroreductasePhosphate (B84403) buffer, pH 7.52-chloro-5-hydroxylaminophenolN/A (Enzymatic) nih.gov
Nitro-group on various aromaticsH₂ / Pd-CVarious solvents (e.g., Ethanol)Corresponding amino-aromaticGenerally high

Oxidation reactions are primarily relevant to the synthesis of the nitrophenol precursors. The introduction of a nitro group onto a phenol ring (nitration) is an electrophilic aromatic substitution, but the reaction conditions often involve strong oxidizing agents like nitric acid. The regioselectivity of nitration is directed by the existing substituents on the ring. For a phenol, the hydroxyl group is a strongly activating, ortho-, para-director. For a chlorophenol, the outcome depends on the interplay between the directing effects of the hydroxyl and chloro groups.

For example, the synthesis of 2-chloro-4-nitrophenol can be achieved by the direct chlorination of p-nitrophenol. researchgate.net A Russian patent describes a method where 4-nitrophenol (B140041) is treated with hydrochloric acid in the presence of an oxidizing agent like nitric acid or hydrogen peroxide to yield 2-chloro-4-nitrophenol with high yield. google.com

It is also important to consider potential side reactions involving oxidation. The phenol group itself can be susceptible to oxidation, especially under harsh conditions, potentially leading to the formation of quinone-type structures, which would be undesirable byproducts. acs.org The choice of reagents and careful control of reaction parameters are crucial to prevent over-oxidation or the formation of polymeric materials. acs.org

The table below provides examples of oxidation/nitration reactions on phenolic compounds.

SubstrateReagent/ConditionsProductYieldKey FindingsReference
p-NitrophenolHCl / 20-30% HNO₃25-30 °C2-chloro-4-nitrophenol83%Method of oxidative chlorination. google.com
p-NitrophenolN-chloronicotinamide / HClO₄Aqueous Acetic Acid2-chloro-4-nitrophenolN/A (Kinetics study)Identified as major product in kinetic study. researchgate.net
p-CresolCerium (IV) ammonium nitrate (B79036) (CAN) / NaHCO₃Acetonitrile (B52724)4-methyl-2-nitrophenol95%Demonstrates high regioselectivity for ortho-nitration. arkat-usa.org
m-NitrophenolSupercritical Water Oxidation460 °C, 25.3 MPaPhenol, decomposition productsN/A (Kinetics study)Studies decomposition rates under oxidative conditions. acs.org

Advanced Spectroscopic and Analytical Characterization of 5 Amino 2 Chloro 4 Nitrophenol

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure Elucidation

The FT-IR spectrum is particularly useful for identifying the various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. mdpi.com The O-H stretch of the phenolic group will likely be a broad band, typically in the 3200-3600 cm⁻¹ range, with its position and shape influenced by hydrogen bonding. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. mdpi.com

The nitro group (NO₂) gives rise to two prominent, strong absorption bands: an asymmetric stretching vibration typically found between 1500 and 1570 cm⁻¹ and a symmetric stretching vibration between 1300 and 1370 cm⁻¹. mdpi.com Aromatic C=C ring stretching vibrations are expected in the 1400-1625 cm⁻¹ region. mdpi.com The C-N stretching vibration is typically observed around 1042 cm⁻¹, while the C-Cl bond shows a characteristic stretching vibration in the lower wavenumber region, generally between 600 and 800 cm⁻¹. Aromatic C-H out-of-plane bending vibrations can be seen in the 700-1000 cm⁻¹ range, providing information on the substitution pattern of the benzene (B151609) ring. mdpi.com

Raman spectroscopy complements FT-IR, with the highly symmetric nitro group vibrations and the aromatic ring breathing modes often producing strong signals. The ring-breathing mode, characteristic of substituted aromatic compounds, is a key feature. researchgate.net

Table 1: Expected Vibrational Frequencies for 5-Amino-2-chloro-4-nitrophenol

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source
Amino (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3500 mdpi.com
Amino (-NH₂) Bending 1590 - 1650 mdpi.com
Hydroxyl (-OH) Stretching (H-bonded) 3200 - 3600 (broad)
Aromatic C-H Stretching 3000 - 3100 mdpi.com
Nitro (-NO₂) Asymmetric Stretch 1500 - 1570 mdpi.com
Nitro (-NO₂) Symmetric Stretch 1300 - 1370 mdpi.com
Aromatic C=C Ring Stretching 1400 - 1625 mdpi.com
Aromatic C-N Stretching ~1042 mdpi.com
Aromatic C-Cl Stretching 600 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in the molecule. ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments, respectively.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. Due to the substitution pattern, there are two aromatic protons on the ring. Their chemical shifts are significantly influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, while the amino and hydroxyl groups are electron-donating. The chlorine atom is electron-withdrawing via induction but weakly donating via resonance. The proton ortho to the nitro group would be the most deshielded, appearing at a high chemical shift (downfield), likely above 8.0 ppm. The other aromatic proton would appear at a relatively lower chemical shift. The signals for the -NH₂ and -OH protons are typically broad and their positions can vary depending on the solvent, concentration, and temperature. For a related compound, 2-amino-4-chloro-5-nitrophenol, aromatic proton signals have been observed around 8.14 ppm and 7.5-7.6 ppm. rsc.orgchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum will display six signals for the six unique carbon atoms of the benzene ring. The chemical shifts are determined by the attached functional groups. The carbon atom bonded to the hydroxyl group (C-OH) is expected to be significantly downfield, as is the carbon bonded to the nitro group (C-NO₂). The carbon attached to the chlorine (C-Cl) will also be influenced. Based on data for analogous compounds like 2-amino-6-chloro-4-nitrophenol (B3029376), aromatic carbon signals can be expected in the range of 110-155 ppm. spectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes Source
¹H (Aromatic) > 8.0 Singlet Proton at C3 (ortho to -NO₂) rsc.org
¹H (Aromatic) 6.5 - 7.5 Singlet Proton at C6 (ortho to -NH₂) rsc.org
¹H (-NH₂) Variable Broad Singlet Solvent and concentration dependent rsc.org
¹H (-OH) Variable Broad Singlet Solvent and concentration dependent
¹³C (C-OH) 150 - 160 Singlet rsc.org
¹³C (C-NH₂) 140 - 150 Singlet rsc.org
¹³C (C-NO₂) 135 - 145 Singlet rsc.org
¹³C (C-Cl) 115 - 125 Singlet rsc.org
¹³C (Aromatic C-H) 105 - 125 Singlet Two distinct signals expected rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₆H₅ClN₂O₃), the nominal molecular weight is approximately 188.5 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), resulting in peaks at m/z 188 and 190.

The fragmentation pattern under Electron Ionization (EI) or Electrospray Ionization (ESI) provides a structural fingerprint. goettingen-research-online.de Common fragmentation pathways for nitrophenolic compounds include the loss of small, stable molecules. Key expected fragmentation steps include:

Loss of NO₂: A fragment ion resulting from the loss of the nitro group (46 Da) would be observed at m/z 142/144.

Loss of NO: Elimination of a nitric oxide radical (30 Da) is a common pathway for nitroaromatics. goettingen-research-online.de

Loss of HCl: The elimination of a neutral hydrochloric acid molecule (36 Da) could occur, especially in ESI-MS. goettingen-research-online.de

Loss of CO: Subsequent fragmentation of phenolic ions often involves the loss of carbon monoxide (28 Da).

Analysis of related compounds like 2-chloro-4-nitrophenol (B164951) by MS/MS has helped identify degradation products and thus likely fragments, including 2-chloro-4-aminophenol (m/z 143) and hydroquinone (B1673460) (m/z 109). eeer.org

Table 3: Predicted Key Mass Fragments for this compound

m/z (³⁵Cl) m/z (³⁷Cl) Proposed Fragment Notes Source
188 190 [C₆H₅ClN₂O₃]⁺ Molecular Ion [M]⁺
171 173 [M-OH]⁺ Loss of hydroxyl radical
158 160 [M-NO]⁺ Loss of nitric oxide radical goettingen-research-online.de
142 144 [M-NO₂]⁺ Loss of nitro group
129 - [M-Cl-CO]⁺ Loss of chlorine then carbon monoxide

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for separating this compound from complex matrices and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase C18 column is typically employed for the separation of nitrophenols and their derivatives. plos.orgfrontiersin.org

Method development involves optimizing the mobile phase composition, flow rate, and detection wavelength. A common mobile phase consists of a gradient or isocratic mixture of acetonitrile (B52724) (or methanol) and water, often with a pH-adjusting buffer (e.g., phosphate (B84403) buffer) to ensure consistent ionization states of the amino and hydroxyl groups. plos.orgeuropa.eu Detection is usually performed using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance (λmax), which can be determined from its UV-Vis spectrum. For instance, methods for related compounds use detection wavelengths between 220-290 nm. plos.org Validation of the method would ensure its linearity, accuracy, precision, and sensitivity (limit of detection and quantification).

Table 4: Typical HPLC Method Parameters for Analysis

Parameter Typical Value/Condition Source
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) plos.orgeuropa.eu
Mobile Phase Acetonitrile : Water (e.g., 30:70 v/v) with buffer plos.org
Flow Rate 1.0 mL/min plos.org
Detection UV-Vis Detector (e.g., 280 nm) frontiersin.org
Injection Volume 10 - 20 µL
Temperature Ambient or controlled (e.g., 30 °C) plos.org

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification. However, due to the low volatility and polar nature of this compound (containing -OH and -NH₂ groups), direct analysis is challenging as it can lead to poor peak shape and interaction with the GC column. researchgate.net Therefore, a derivatization step is required to convert the polar functional groups into less polar, more volatile moieties.

Common derivatization strategies include:

Silylation: Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens of the hydroxyl and amino groups to form stable trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. nih.govsigmaaldrich.com

Acetylation: Acetic anhydride (B1165640) can be used to acetylate the amino and hydroxyl groups, increasing volatility. oup.commdpi.com This is often performed as an in-situ derivatization to protect the reactive groups immediately. mdpi.com

Following derivatization, the sample is injected into the GC-MS. The GC separates the derivatized analyte from other components, and the MS provides mass spectra for identification and quantification. The mass spectrum of the derivatized compound will show a higher molecular ion and a fragmentation pattern characteristic of the derivative (e.g., a loss of a methyl group [M-15]⁺ for TMS derivatives or a loss of a ketene (B1206846) [M-42]⁺ for acetylated derivatives). sigmaaldrich.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions within the substituted benzene ring.

The presence of the chromophoric nitro group and auxochromic amino and hydroxyl groups extends the conjugation and shifts the absorption maxima to longer wavelengths (bathochromic shift). The absorption spectrum is highly sensitive to the pH of the solution. researchgate.netrsc.org

In neutral or acidic solution , the amino group is protonated (-NH₃⁺) and the hydroxyl group is undissociated (-OH). The absorption spectrum for nitrophenols in this state typically shows maxima in the near-UV region, for example around 320-350 nm. rsc.orgdocbrown.info

In alkaline solution , the phenolic proton is removed to form a phenolate (B1203915) ion (-O⁻). This increases the electron-donating ability of the oxygen, enhances conjugation with the nitro group, and causes a significant red shift in the λmax to around 400 nm or higher, often resulting in a colored (yellow) solution. ekb.egresearchgate.net The deprotonation of nitrophenols is known to cause a shift in λmax toward longer wavelengths. researchgate.net

This pH-dependent shift is a key characteristic that can be used for identification and for determining the pKa of the phenolic group.

Table 5: Expected UV-Vis Absorption Maxima (λmax)

Condition Expected λmax (nm) Electronic Transition Notes Source
Acidic/Neutral (pH < 7) ~340 - 360 π → π* Undissociated phenol (B47542) form rsc.orgdocbrown.info
Alkaline (pH > 9) > 400 π → π* Phenolate ion form, causes a visible color researchgate.netekb.egresearchgate.net
Both ~280 - 300 π → π* Benzene ring absorption ekb.eg

In-depth Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific theoretical and computational studies for the chemical compound this compound. While extensive research, including quantum chemical calculations, exists for various isomers and related nitrophenol derivatives, detailed analysis pertaining to the precise molecular structure and properties of this compound is not presently available in published research.

Computational chemistry, employing methods like Density Functional Theory (DFT) and ab initio calculations, is a powerful tool for elucidating molecular characteristics. These investigations typically provide deep insights into:

Optimized Molecular Geometry: The precise three-dimensional arrangement of atoms, including bond lengths and angles, which dictates the molecule's fundamental shape and steric profile.

Electronic Structure and Spectroscopic Correlations: The distribution of electrons within the molecule, which governs its reactivity, and the correlation of calculated vibrational frequencies to experimental infrared and Raman spectra.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied and lowest unoccupied molecular orbitals, the energy gap between which is crucial for understanding chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the electron density surface, which identifies regions susceptible to electrophilic and nucleophilic attack.

Thermochemical Properties: Calculated values for enthalpy, entropy, and Gibbs free energy that are vital for predicting the compound's stability and the energetics of its reactions.

While computational data has been published for related isomers such as 2-Amino-6-chloro-4-nitrophenol industrialchemicals.gov.au, 5-Amino-4-chloro-2-nitrophenol nih.gov, and 2-chloro-4-nitrophenol eeer.org, these findings are specific to their unique substitution patterns on the phenol ring. The distinct positioning of the amino, chloro, and nitro groups in this compound would result in a unique set of geometric, electronic, and thermodynamic properties. Applying data from other isomers would be scientifically inaccurate.

The lack of dedicated studies on this compound highlights a gap in the current body of research and presents an opportunity for future computational investigation to fully characterize this specific molecule. Such research would be essential for a complete understanding of its chemical behavior and potential applications.

Theoretical and Computational Chemistry Investigations of 5 Amino 2 Chloro 4 Nitrophenol

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For a molecule like 5-Amino-2-chloro-4-nitrophenol, QSAR/QSPR studies can predict a wide range of endpoints, from toxicity and carcinogenicity to solubility and reactivity. These models are built upon the principle that the structure of a molecule, encoded by numerical descriptors, dictates its behavior.

Molecular Descriptors for this compound

A crucial step in QSAR/QSPR modeling is the calculation of molecular descriptors. For this compound, these descriptors would capture its key structural features: the aromatic ring, the electron-donating amino (-NH2) and hydroxyl (-OH) groups, and the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical. oup.comresearchgate.net A low EHOMO suggests a higher resistance to oxidation, while a low ELUMO indicates a greater propensity to accept electrons. The energy gap between HOMO and LUMO is also a key indicator of chemical reactivity and stability. researchgate.net

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's hydrophobicity. jst.go.jp This property is crucial for predicting how a compound will behave in biological systems, as it influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure, such as partial atomic charges, dipole moments, and polarizability. acs.orgfiu.edu

Predictive Modeling

Once a set of relevant descriptors is calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build the QSAR/QSPR model. fiu.edu For aromatic amines and substituted phenols, QSAR models have been successfully developed to predict toxicological endpoints like mutagenicity and carcinogenicity. oup.comnih.govopenaccessrepository.it These models often highlight the importance of electronic parameters and hydrophobicity in determining the biological activity of these compounds. jst.go.jp

For this compound, a QSAR model for a specific activity (e.g., toxicity to an aquatic organism) would take the form of an equation linking the activity to a combination of its calculated descriptors. While a specific model for this compound is not available in the literature, a hypothetical table of relevant descriptors can be constructed based on its structure and data from similar compounds.

Hypothetical Molecular Descriptors for QSAR/QSPR Modeling

Descriptor TypeDescriptorHypothetical ValueSignificance
ElectronicEHOMO (eV)-8.5Relates to the molecule's ability to donate electrons.
ElectronicELUMO (eV)-2.1Relates to the molecule's ability to accept electrons. oup.com
ElectronicHOMO-LUMO Gap (eV)6.4Indicates chemical reactivity and kinetic stability.
HydrophobicitylogP2.3Predicts partitioning in biological and environmental systems. jst.go.jp
Quantum ChemicalDipole Moment (Debye)5.7Indicates the overall polarity of the molecule.

Non-Linear Optical (NLO) Properties Computational Assessment

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. nih.gov Organic molecules with both electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit significant NLO properties. This compound possesses such a "push-pull" system, with the amino and hydroxyl groups acting as donors and the nitro group as a strong acceptor, all attached to a benzene (B151609) ring.

Computational Methods for NLO Properties

The NLO response of a molecule can be predicted using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). researchgate.net The key parameters that quantify the NLO behavior are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

Polarizability (α): This measures the linear response of the molecule's electron cloud to an external electric field.

First Hyperpolarizability (β): This describes the second-order NLO response and is responsible for effects like second-harmonic generation (SHG). A large β value is a primary indicator of a potentially useful NLO material.

Second Hyperpolarizability (γ): This governs the third-order NLO response.

Computational studies on similar nitroaromatic compounds have shown that the magnitude of the hyperpolarizability is highly dependent on the nature and position of the substituent groups. nih.gov The charge transfer from the donor to the acceptor groups through the π-system is a key factor in enhancing the NLO response. Time-dependent DFT (TD-DFT) can be used to study the electronic transitions and further understand the origin of the NLO properties. mdpi.comresearchgate.net

Predicted NLO Properties of this compound

While specific computational results for this compound are not published, we can infer its potential NLO characteristics based on its structure. The presence of the strong nitro acceptor group in conjunction with the amino and hydroxyl donors is expected to lead to a significant intramolecular charge transfer and, consequently, a notable first hyperpolarizability (β). The chloro group, being electron-withdrawing, may modulate this effect.

A hypothetical table of calculated NLO properties for this compound, based on values reported for similar organic molecules, is presented below. These values are typically compared to a standard NLO material like urea (B33335) for benchmarking.

Hypothetical NLO Properties from Computational Assessment

NLO PropertySymbolHypothetical Calculated Value (esu)Significance
Polarizabilityα1.5 x 10-23Measures the linear optical response.
First Hyperpolarizabilityβ2.0 x 10-29Indicates second-order NLO activity. nih.gov
Second Hyperpolarizabilityγ3.5 x 10-35Indicates third-order NLO activity.

Research Applications and Intermediate Roles of 5 Amino 2 Chloro 4 Nitrophenol

Role as a Synthetic Intermediate in Organic Chemistry

In the realm of organic synthesis, 5-Amino-2-chloro-4-nitrophenol serves as a crucial starting material or intermediate for the creation of a variety of organic compounds. Its functional groups provide multiple reactive sites for diazotization, condensation, and substitution reactions, which are fundamental processes in industrial and laboratory-scale synthesis.

This compound is recognized as an important raw material in the synthesis of dyestuffs. google.com The presence of the amino group allows for diazotization, a key reaction in the formation of azo dyes. Azo dyes are a major class of colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophore. nih.gov The specific properties of the final dye, such as its color, fastness, and affinity for different fibers, can be tuned by the choice of the diazo component (derived from an amine like this compound) and the coupling partner. nih.govijirset.com

The compound is particularly noted for its application in hair dye formulations. google.com In this context, it can be used as a direct dye or as a component in oxidative hair dye systems. europa.eu A Chinese patent describes a method for preparing 2-amino-4-chloro-5-nitrophenol, highlighting its utility as a hair dye or color coupler, valued for its strong coloring force and good color fixation properties. google.com

Table 1: Applications in Dyestuff Synthesis

Application Area Role of this compound Resulting Product Class
General Dyestuffs Diazo Component Azo Dyes

The structural framework of this compound is also a valuable scaffold for the synthesis of biologically active molecules used in medicine and agriculture. A patent for its synthesis explicitly mentions its role as an important organic synthesis raw material for creating herbicides and medicines. google.com While specific, large-scale commercial drugs or pesticides directly derived from this compound are not extensively detailed in public literature, its potential is rooted in the known bioactivity of related nitrophenol and aminophenol structures. For instance, various nitrophenol derivatives are used in the synthesis of pharmaceuticals, including anticholesterol drugs and anti-Alzheimer's agents, showcasing the importance of the core chemical structure in medicinal chemistry. mdpi.comnih.gov The synthesis of novel 4-thiazolidinones with anticancer activity, for example, utilizes a related nitrophenyl propenal derivative, indicating the relevance of the nitro-aromatic moiety in developing pharmacologically active agents. nih.gov

Table 2: Use as a Synthetic Intermediate

Industry Application
Pharmaceutical Precursor for medicinal compounds google.com
Agrochemical Precursor for herbicides google.com

Exploration in Chemical Sensor Development

The development of chemical sensors for detecting environmental pollutants is a significant area of research. Nitrophenols, as a class of compounds, are considered priority pollutants due to their toxicity. mdpi.com Consequently, much research has been focused on creating sensitive and selective sensors for their detection. These sensors often employ nanomaterials or modified electrodes to facilitate the electrochemical detection of nitrophenols like 4-nitrophenol (B140041). mdpi.com However, the specific role of this compound as a component in the construction of these sensors is not well-documented. The primary focus in the literature is on the detection of various nitrophenols, rather than the utilization of this specific substituted nitrophenol as a building block for the sensing apparatus itself.

Utility as a Reagent in Analytical Chemistry

In analytical chemistry, reagents are essential for conducting qualitative and quantitative tests. This compound is commercially available as a chemical reagent from various suppliers, indicating its use in laboratory research and analysis. sigmaaldrich.com While its specific, widespread application as a standard analytical reagent (e.g., as a titrant or a colorimetric indicator) is not extensively detailed, related compounds have found such uses. For example, a study on the solid-phase synthesis of other nitro-substituted aminonaphthoquinones demonstrated their value in a sensitive and general colorimetric test for detecting amino groups on a resin. researchgate.net This suggests that chromogenic compounds like this compound, which possess a distinct color, have the potential for similar applications in qualitative or quantitative analytical methods where a color change can be monitored.

Investigation of Biological Activity Mechanisms at the Molecular and Cellular Level (In Vitro Studies)

In vitro studies are critical for understanding the biological effects of chemical compounds at a cellular and molecular level. Research into this compound and its derivatives has explored their interactions with biological systems, particularly their potential as antifungal agents.

Studies have investigated the fungicidal properties of 2-amino-4-nitrophenol (B125904) (a closely related compound) and its derivatives. One such study demonstrated that replacing a hydrogen atom in the amino group of 2-amino-4-nitrophenol with different organic radicals significantly alters its biological activity against various phytopathogenic fungi. researchgate.net

The research found that modifying the amino group into a formamide (B127407) derivative increased fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana. Alternatively, modification to an acetamide (B32628) derivative enhanced the inhibitory effect on Sclerotinia sclerotiorum and Venturia inaequalis. These findings strongly suggest that the molecule interacts with specific cellular components and that these interactions can be modulated by structural changes. The differential activity implies that the derivatives may interfere with specific metabolic pathways or macromolecules within the fungal cells. The mechanism of action for many antifungal agents involves targeting enzymes in essential biosynthetic pathways, such as those for amino acids or components of the cell membrane like ergosterol. nih.govnih.gov The observed structure-activity relationship for derivatives of aminonitrophenols points towards a targeted interaction rather than non-specific toxicity. researchgate.net

Furthermore, in toxicological assessments related to its use in cosmetics, 2-amino-6-chloro-4-nitrophenol (B3029376) (an isomer) was shown to be a skin sensitizer (B1316253) in the Local Lymph Node Assay (LLNA) in mice. europa.eu This assay measures lymphocyte proliferation in response to a chemical, indicating that the compound interacts with components of the immune system, triggering a cellular response. europa.eu

Table 3: Summary of Investigated In Vitro Biological Activity

Compound Class Activity Studied Key Finding
2-Amino-4-nitrophenol Derivatives Fungicidal Activity Modification of the amino group alters the spectrum of activity against different fungal species. researchgate.net

Derivatization and Structural Analogue Research of 5 Amino 2 Chloro 4 Nitrophenol

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from aminophenol scaffolds typically involves chemical reactions targeting the amino and hydroxyl functional groups, as well as the aromatic ring itself. Common derivatization strategies observed in related compounds include N-acylation, alkylation, and cyclization reactions to form heterocyclic systems. These modifications are crucial for developing new compounds with specific biological or chemical properties.

For instance, research on related aminophenols demonstrates that the amino group is readily acylated. The synthesis of N-substituted (3-chloro-2-hydroxy-5-nitrophenyl) carboxamides has been achieved by reacting a positional isomer, 2-amino-6-chloro-4-nitrophenol (B3029376), with carboxylic acid chlorides or anhydrides. google.com Subsequent reduction of these amide intermediates can yield N-alkylated derivatives. google.com Another common approach involves the alkylation of the phenolic hydroxyl group. Studies on 5-chloro-2-hydroxy-N-phenylbenzamide show the synthesis of ether-linked derivatives by reacting the hydroxyl group with various chloro-substituted acid ethyl esters. researchgate.net These ester derivatives can be further modified, for example, by condensation with hydrazine (B178648) to produce hydrazides, which are precursors to hydrazones. researchgate.net

The creation of complex heterocyclic derivatives is a major focus of medicinal chemistry. Research on analogues has shown that substituted anilines, such as those derived from 2-amino-4-chlorophenol (B47367), can be used to synthesize 1,3,4-oxadiazole (B1194373) derivatives. mdpi.com This process involves multiple steps, including the reduction of a precursor nitrophenol to an aminophenol, which is then used to construct the oxadiazole ring system. mdpi.com Similarly, 5-amino-2-chlorophenol has been used as a starting material for the synthesis of 4(1H)-quinolones, where the aniline (B41778) is cyclized using a β-ketoester in a Conrad-Limpach reaction sequence. nih.gov

The characterization of these newly synthesized derivatives is a critical step, ensuring the correct chemical structure has been obtained. Researchers employ a standard set of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., -NH2, -OH, -NO2, C=O).

Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in the compound, which is compared against theoretical values.

A study focused on N-(4-chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione derivatives, synthesized from the closely related starting material 2-chloro-4-fluoro-5-nitrophenol, confirmed the structures of the target compounds using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). sioc-journal.cn

Structure-Activity Relationship Studies of Modified Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They aim to establish a correlation between the chemical structure of a compound and its biological or chemical activity. By systematically modifying a lead compound, such as an analogue of 5-amino-2-chloro-4-nitrophenol, researchers can identify the chemical motifs responsible for its properties and optimize them.

Table 1: SAR Findings for Anticancer Oxadiazole Analogues

Substituent on Phenyl RingRelative Anticancer Activity mdpi.com
3,4,5-trimethoxyMost Promising
2-hydroxyHigh
4-nitroModerate
4-hydroxy-3-methoxyLower

Antimalarial Activity of 4(1H)-quinolone Analogues: In another relevant study, derivatives of 4(1H)-quinolones were synthesized starting from 5-amino-2-chlorophenol. nih.gov These compounds were evaluated for their antimalarial activity against multi-drug resistant strains of P. falciparum. The SAR studies aimed to improve potency and reduce resistance. It was found that introducing ortho-substituted aryl moieties at the 3-position of the 7-(2-phenoxyethoxy)-4(1H)-quinolone core resulted in optimal activity with low cross-resistance to the drug atovaquone. nih.gov This highlights how specific positional substitutions on a complex derivative can fine-tune its biological target engagement.

Herbicidal Activity of Isoindole-dione Derivatives: Research into a series of N-(4-chloro-2-fluoro-5-substituted phenyl)-isoindole-1,3-dione derivatives, which use a scaffold very similar to the title compound, was conducted to discover new herbicides. sioc-journal.cn The design strategy involved linking two known active substructures, chlorophthalim and phenoxy carboxylic ester. The synthesized compounds were then evaluated for their herbicidal activity, demonstrating a common approach in agrochemical research where derivatives of known scaffolds are created and tested to find new, effective agents. sioc-journal.cn

Comparative Analysis with Positional Isomers and Related Chloronitrophenols

The properties and applications of a substituted benzene (B151609) ring are highly dependent on the arrangement of its functional groups. Comparing this compound with its positional isomers and other related chloronitrophenols reveals significant differences in their synthesis, reactivity, and utility.

Positional Isomers:

2-Amino-6-chloro-4-nitrophenol (CAS 6358-09-4): This is perhaps the most commercially significant positional isomer. It is primarily used as a direct dye in oxidative hair dye formulations. europa.eu Its synthesis often involves the hydrolysis of 1-chloro-2,4-dinitrobenzene. The skin sensitizing potential of this isomer has been evaluated, with studies calculating an EC3 value (the concentration inducing a stimulation index of 3) to assess its potency. europa.eu Derivatization of this isomer, for example through alkylation, has been explored to create compounds for intense red hair coloring. google.com

2-Amino-4-chloro-5-nitrophenol (CAS 3894848): This isomer is also a known chemical entity. nih.gov Like its relatives, its properties are dictated by the specific locations of the chloro, amino, and nitro groups, which influence its electronic and steric characteristics.

5-Amino-4-chloro-2-nitrophenol (CAS 2055119-04-3): Another positional isomer whose distinct structure would confer a unique reactivity profile compared to the other isomers. nih.gov

Related Chloronitrophenols:

2-Chloro-4-nitrophenol (B164951) (2C4NP): This compound, lacking the amino group of the title compound, is a known environmental pollutant. nih.gov Its degradation has been studied extensively. Bacterial strains like Rhodococcus imtechensis can utilize it as a sole carbon and energy source, degrading it via intermediates such as chlorohydroquinone (B41787) and hydroquinone (B1673460). researchgate.net Studies on its degradation in microbial electrolysis cells have identified numerous intermediates, including 2-chloro-4-aminophenol (the reduced form of the title compound's isomer), 4-aminophenol, and hydroquinone, illustrating complex degradation pathways. eeer.org

2-Chloro-5-nitrophenol (B15424) (2C5NP): Microbial degradation of this isomer has also been characterized. In Cupriavidus sp. strain CNP-8, the degradation pathway was found to involve initial reduction of the nitro group, with 2-chloro-5-hydroxylaminophenol identified as an intermediate. frontiersin.org

The comparison reveals that minor shifts in substituent positions lead to vastly different applications and metabolic fates. While 2-amino-6-chloro-4-nitrophenol is an established dye component , other isomers like 2-chloro-4-nitrophenol are primarily studied in the context of environmental bioremediation researchgate.net. The specific arrangement of the electron-withdrawing nitro and chloro groups and the electron-donating amino and hydroxyl groups in this compound dictates its unique chemical personality, making it a potentially valuable, though less explored, building block for novel derivatives.

Table 2: Comparison of Selected Chloronitrophenol Analogues

Compound NameCAS NumberKey Research Focus/ApplicationReference
2-Amino-6-chloro-4-nitrophenol6358-09-4Component in oxidative hair dye formulations europa.eu
2-Chloro-4-nitrophenol619-08-9Environmental pollutant; subject of bioremediation studies researchgate.neteeer.org
2-Chloro-5-nitrophenol619-11-4Subject of microbial degradation pathway studies frontiersin.org
2-Amino-4-chlorophenol95-85-2Starting material for synthesis of anticancer oxadiazoles mdpi.com
5-Amino-2-chlorophenol6358-06-1Starting material for synthesis of antimalarial quinolones nih.gov

Future Directions and Emerging Research Avenues for 5 Amino 2 Chloro 4 Nitrophenol Studies

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of complex molecules like 5-Amino-2-chloro-4-nitrophenol. calpaclab.comsioc-journal.cn These computational tools can analyze vast datasets to predict chemical properties, reaction outcomes, and biological activities with increasing accuracy, thereby accelerating the pace of discovery. calpaclab.comresearchgate.net

For nitrophenolic compounds, ML algorithms can be trained to predict the efficacy of catalysts for their removal from wastewater. nih.gov For instance, a study demonstrated the use of machine learning to estimate the catalytic reduction performance for hazardous nitrophenols, with one model showing a 98% reduction efficiency in just 8 minutes. nih.gov Another innovative approach utilized deep learning and genetic algorithms to optimize the adsorption of 3-nitrophenol (B1666305) onto a carbonaceous material derived from biomass, achieving a 98.77% removal efficiency under optimized conditions. nih.gov

Key areas for future AI and ML integration include:

Predictive Modeling: Forecasting the physicochemical properties, toxicity, and reactivity of novel derivatives of this compound. calpaclab.com

Reaction Optimization: Identifying optimal conditions for synthesis and degradation reactions, saving time and resources. calpaclab.com

Discovery of Novel Compounds: Screening virtual libraries of related molecules to identify candidates with desired properties for specific applications.

Development of Sustainable Synthesis and Green Chemistry Methodologies

The chemical industry is increasingly focusing on developing environmentally friendly synthesis routes that minimize waste and energy consumption. For aminophenols and their derivatives, this involves moving away from traditional methods that often rely on harsh reagents and produce significant waste streams. digitellinc.com

Recent research has explored greener alternatives for the synthesis of p-aminophenol, a related compound. One such method involves the one-pot catalytic hydrogenation of nitrobenzene (B124822) in a pressurized CO2/H2O system, which avoids the use of mineral acids. acs.org Another approach focuses on the direct amination of hydroquinone (B1673460), which can be derived from renewable lignocellulosic biomass. digitellinc.com The electrosynthesis of 2-aminophenoxazinones from o-aminophenols using a TEMPO-catalyzed process represents another mild and sustainable method that avoids stoichiometric oxidants. rsc.org

Future research in this area will likely focus on:

Catalytic Innovations: Developing highly selective and reusable catalysts for the synthesis of this compound and its derivatives. chemicalbook.com

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. digitellinc.com

Alternative Energy Sources: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy input.

Advancements in Bioremediation and Environmental Engineering Techniques

Chloronitrophenols (CNPs) are recognized as environmental pollutants due to their toxicity and persistence. nih.govx-mol.com Consequently, developing effective remediation strategies is a critical area of research. Bacterial degradation is considered an eco-friendly and effective method for removing these compounds from contaminated sites. nih.govresearchgate.net

Several bacterial strains have been identified that can degrade various CNPs, often utilizing them as a sole source of carbon and energy. nih.govd-nb.info For example, Pseudomonas sp. JHN has been shown to degrade 4-chloro-3-nitrophenol (B1362549), and its chemotactic response to the compound could enhance its bioremediation potential. bohrium.com Research has also identified the genes and enzymes involved in the metabolic pathways of CNP degradation in some bacteria. nih.govresearchgate.net

Advanced oxidation processes (AOPs) represent another promising approach for the degradation of CNPs. nih.govdntb.gov.uaresearchgate.net These techniques generate highly reactive species, such as hydroxyl radicals, to break down complex pollutants. researchgate.netmdpi.com Studies have compared various AOPs, including UV/Fenton, UV/TiO2, and UV/H2O2, to determine their effectiveness in degrading compounds like 4-chloro-2-nitrophenol (B165678). nih.gov

Future research will likely focus on:

Enhanced Bioremediation: Identifying and engineering microorganisms with improved degradation capabilities for a wider range of chloronitrophenols. nih.govresearchgate.net

Hybrid Systems: Combining biological and chemical processes, such as integrating AOPs with biological treatment, to achieve more complete mineralization of pollutants. mdpi.com

Field Applications: Moving from laboratory-scale studies to pilot- and full-scale implementation of bioremediation and AOP technologies for contaminated soil and water. bohrium.com

Exploration of Novel Materials Science Applications

The unique chemical structure of this compound, with its multiple functional groups, makes it an interesting building block for the synthesis of novel materials. smolecule.com These materials could have a wide range of applications, from advanced sensors to functional polymers.

A significant area of exploration is the development of electrochemical sensors for the detection of nitrophenols. rsc.org Researchers have fabricated novel electrode materials by incorporating gold nanoparticles stabilized by modified cyclodextrins onto mesoporous carbon, demonstrating synergistic effects for enhanced detection. rsc.org Other studies have focused on creating composites, such as SrTiO3/Ag/rGO, for sensitive and selective detection of 4-nitrophenol (B140041) in environmental samples. nih.govacs.orgresearchgate.net Nitrogen-doped carbon materials have also been used to construct electrochemical sensors with high sensitivity and low detection limits. mdpi.com

Future research in materials science could explore:

Sensor Development: Designing highly sensitive and selective sensors for the in-situ monitoring of this compound and related pollutants in the environment. nih.gov

Functional Polymers: Synthesizing polymers incorporating the this compound moiety to create materials with specific optical, electronic, or thermal properties.

Catalytic Materials: Investigating the use of this compound as a precursor for the synthesis of novel catalysts for various chemical transformations.

Q & A

Q. Basic Characterization :

  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on aromatic proton shifts (δ 6.5–8.5 ppm) and amine/cl-nitro group interactions.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .
    Advanced Analysis :
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to distinguish chlorine/nitro groups.
  • X-ray Crystallography : Resolve positional ambiguities (e.g., para vs. ortho substituents) in crystalline samples .

How should this compound be stored to ensure stability?

Basic Guidelines : Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation. Use desiccants to avoid moisture absorption, as phenolic compounds are prone to hydrolysis .
Advanced Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) to model long-term stability. Monitor degradation via UV-Vis spectroscopy for nitro group reduction or amine oxidation .

What safety protocols are essential when handling this compound in research settings?

Q. Basic Precautions :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols .
    Advanced Risk Mitigation :
  • Conduct toxicity screening (e.g., Ames test for mutagenicity) if used in biological studies.
  • Implement waste neutralization protocols (e.g., alkaline hydrolysis for nitro groups) .

What are the potential research applications of this compound?

Q. Basic Applications :

  • Dyestuff Intermediate : Its amine and nitro groups make it suitable for azo dye synthesis, similar to derivatives like Acid Black 180 .
    Advanced Applications :
  • Medicinal Chemistry : Explore as a pharmacophore for kinase inhibitors, leveraging its halogen and nitro motifs for target binding .

How can reaction conditions be optimized to reduce by-products during synthesis?

Q. Methodology :

  • Use Design of Experiments (DoE) to test variables (temperature, catalyst loading).
  • Employ in situ IR spectroscopy to monitor nitro group reduction kinetics.
  • Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

How can impurities or isomeric contaminants be identified and quantified?

Q. Methodology :

  • LC-MS/MS : Detect trace impurities (e.g., 4-amino-3-chloro isomers) using MRM transitions.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from positional isomers .

What are the degradation pathways under extreme pH or thermal conditions?

Q. Methodology :

  • Forced Degradation Studies :
    • Acidic (HCl, pH 1): Monitor nitro group reduction to amine.
    • Alkaline (NaOH, pH 13): Track hydrolysis of chloro substituents.
  • GC-MS : Identify volatile degradation products (e.g., chlorophenols) .

How should researchers resolve contradictions in reported physicochemical properties?

Q. Methodology :

  • Cross-reference databases (PubMed, NIST Chemistry WebBook) to validate melting points or solubility .
  • Replicate experiments under standardized conditions (e.g., ICH guidelines for melting point determination) .
  • Use meta-analysis to reconcile discrepancies in nitro group reactivity .

What advanced computational tools can predict its behavior in novel applications?

Q. Methodology :

  • DFT Calculations : Model electronic properties (HOMO-LUMO gaps) to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) .

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